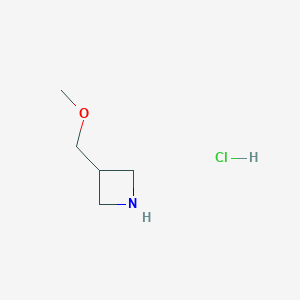3-(Methoxymethyl)azetidine hydrochloride
CAS No.: 942308-06-7
Cat. No.: VC3176682
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 942308-06-7 |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | 3-(methoxymethyl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c1-7-4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H |
| Standard InChI Key | PPXSXGZXOLBWJR-UHFFFAOYSA-N |
| SMILES | COCC1CNC1.Cl |
| Canonical SMILES | COCC1CNC1.Cl |
Introduction
Chemical Structure and Properties
3-(Methoxymethyl)azetidine hydrochloride derives from the parent compound 3-(Methoxymethyl)azetidine, which has a molecular formula of C5H11NO with a molecular weight of approximately 101.15 g/mol. As a hydrochloride salt, the compound would have the formula C5H11NO·HCl.
The structure features:
-
A four-membered azetidine ring containing one nitrogen atom
-
A methoxymethyl (-CH2OCH3) group at the 3-position
-
Hydrochloride salt formation at the nitrogen atom
The strained four-membered ring contributes significantly to the compound's reactivity, similar to other azetidine derivatives that demonstrate considerable ring strain driving unique chemical behaviors. The methoxymethyl group enhances the compound's lipophilicity while the hydrochloride salt form improves water solubility compared to the free base.
Physical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | ~137.61 g/mol | C5H11NO·HCl |
| Appearance | White to off-white solid | Typical for azetidine HCl salts |
| Solubility | Highly soluble in water, methanol | Salt form enhances aqueous solubility |
| Melting Point | Estimated 110-130°C | Based on similar azetidine HCl compounds |
| Stability | Moderately stable | Store in cool, dry conditions |
| Synthesis Step | Typical Yield | Purity | Reaction Conditions |
|---|---|---|---|
| Ring formation | 85-90% | >95% | Reflux, 12 hours |
| Functional group modification | 80-85% | >94% | Controlled temperature |
| Salt formation | >90% | >98% | Acidic conditions |
Mechanism of Action
The biological activity of 3-(Methoxymethyl)azetidine hydrochloride likely stems from several mechanisms common to azetidine derivatives:
Biochemical Interactions
The compound's potential interactions with biological systems may include:
-
Binding to enzyme active sites, potentially inhibiting key cellular processes
-
Interaction with specific receptors, modulating signal transduction pathways
-
Possible formation of covalent bonds with nucleophilic sites on proteins
The strained azetidine ring creates a unique spatial arrangement that can influence binding affinity to biological targets, while the methoxymethyl group provides additional interaction points through hydrogen bonding and hydrophobic interactions.
Applications in Pharmaceutical Research
Medical Chemistry Applications
3-(Methoxymethyl)azetidine hydrochloride serves several important functions in pharmaceutical development:
-
Building block for complex drug molecules
-
Intermediate in the synthesis of neurologically active compounds
The compound's structural features make it particularly valuable for enhancing drug properties such as:
-
Improved solubility profiles
-
Enhanced membrane permeability
-
Greater metabolic stability
Current Research Areas
| Research Domain | Potential Applications | Key Benefits |
|---|---|---|
| Neurological disorders | Synthesis of CNS-active compounds | Enhanced blood-brain barrier penetration |
| Anticancer research | Development of antiproliferative agents | Structural novelty may overcome resistance |
| Antimicrobial development | Creation of new antibacterial compounds | Unique mechanism may address resistance |
| Drug delivery systems | Modification of existing pharmaceuticals | Improved pharmacokinetic profiles |
Biological Activities
Antimicrobial Properties
Based on studies of related azetidine compounds, 3-(Methoxymethyl)azetidine hydrochloride may exhibit antimicrobial activity. Similar structures have demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens.
Potential mechanisms include:
-
Disruption of bacterial cell membranes
-
Inhibition of essential bacterial enzymes
-
Interference with bacterial cell wall synthesis
The lipophilic properties conferred by the methoxymethyl group potentially enhance penetration through bacterial membranes, improving antimicrobial efficacy .
Structure-Activity Relationships
The biological activity of 3-(Methoxymethyl)azetidine hydrochloride is likely influenced by several structural features:
Key Structural Determinants
| Structural Element | Contribution to Activity | Comparison to Related Compounds |
|---|---|---|
| Azetidine ring | Provides conformational constraint | More rigid than open-chain analogs |
| Methoxymethyl group | Enhances lipophilicity | More lipophilic than hydroxy derivatives |
| HCl salt form | Improves solubility and stability | Better bioavailability than free base |
| Ring strain | Drives unique reactivity | More reactive than larger N-heterocycles |
Comparison with Similar Compounds
3-(Methoxymethyl)azetidine hydrochloride can be compared with several structurally related compounds to understand its distinctive properties:
Comparative Analysis
-
3-Methoxy-azetidine hydrochloride: Contains a methoxy group directly attached to the ring rather than via a methylene bridge, potentially affecting its spatial arrangement and reactivity .
-
3-Hydroxy-azetidine hydrochloride: Features a hydroxyl group instead of a methoxymethyl group, resulting in different hydrogen bonding capabilities and reduced lipophilicity .
-
Azetidine: The parent compound without substituents, offering less functionality for synthetic elaboration and biological targeting.
The methoxymethyl substituent in 3-(Methoxymethyl)azetidine hydrochloride likely confers distinct properties:
-
Enhanced lipophilicity compared to hydroxy derivatives
-
Different hydrogen bonding capabilities
-
Unique spatial arrangements that could affect binding to biological targets
Analytical Methods
Identification and Characterization
Several analytical techniques are typically employed to characterize 3-(Methoxymethyl)azetidine hydrochloride:
Future Research Directions
Several promising research directions for 3-(Methoxymethyl)azetidine hydrochloride include:
-
Development of structure-activity relationship studies to optimize biological activity
-
Exploration of its potential as a scaffold for developing targeted therapeutic agents
-
Investigation of its interactions with specific biological receptors
-
Creation of more efficient and environmentally friendly synthetic routes
-
Evaluation of its efficacy in combination with established drugs for synergistic effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume